Gadodiamide
Overview
Description
Gadodiamide is a gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity . It is used in MRI procedures to assist in the visualization of blood vessels . It provides contrast enhancement and facilitates visualization of abnormal structures or lesions in various parts of the body including the central nervous system (CNS) .
Synthesis Analysis
This compound is a complex of gadolinium (Gd), whose structure presents two carboxylate groups of diethylenetriaminepentaacetic acid (DTPA) substituted by two amide groups (BMA) . The use of liposomes as carriers of this compound (Gd–DTPA–BMA) has shown great potential for cancer therapy .
Molecular Structure Analysis
The molecular formula of this compound is C16H26GdN5O8 . It is a complex of gadolinium (Gd), whose structure presents two carboxylate groups of diethylenetriaminepentaacetic acid (DTPA) substituted by two amide groups (BMA) .
Chemical Reactions Analysis
This compound is a paramagnetic agent with unpaired electron spins which generate a local magnetic field . It is used in combination with magnetic resonance imaging (MRI) to allow blood vessels, organs, and other non-bony tissues to be seen more clearly on the MRI .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 573.66 . It is soluble in DMSO .
Mechanism of Action
Target of Action
Gadodiamide, also known as Omniscan, is a gadolinium-based contrast agent (GBCA) primarily used in magnetic resonance imaging (MRI) procedures to assist in the visualization of blood vessels . Its primary targets are the lesions with abnormal vascularity in the brain (intracranial lesions), spine, and associated tissues, and the body (including the thoracic (noncardiac), abdominal, pelvic cavities, and retroperitoneal space) .
Mode of Action
This compound is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . The magnetic moment alters the relaxation rates of water protons in its vicinity in the body . This interaction with water protons enhances the contrast in MRI images, facilitating the visualization of abnormal structures or lesions .
Biochemical Pathways
This compound has been shown to interfere with several signaling pathways, such as MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase), PI3K/Akt (phosphoinositide-3-kinase/protein kinase B), and EGFR (epidermal growth factor receptor) signaling . These pathways are involved in the regulation of inflammatory processes, and in cell metabolism, proliferation, growth, and survival .
Pharmacokinetics
The pharmacokinetics of intravenously administered this compound in normal subjects conforms to an open, two-compartment model . The volume of distribution of this compound (200 ± 61 mL/kg) is equivalent to that of extracellular water . Approximately 90% of administered GBCA is excreted in the urine within 24 hours in patients with normal renal function .
Result of Action
The primary result of this compound’s action is the enhancement of MRI images, which aids in the detection and visualization of lesions and abnormal vascularity . Exposure to gbcas like this compound is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most gbcas .
Action Environment
Environmental factors, such as the patient’s renal function, can influence the action, efficacy, and stability of this compound. For instance, renal dysfunction can lead to increased retention of this compound in the body, potentially leading to nephrogenic systemic fibrosis . Furthermore, the stability of this compound can be influenced by its chemical structure. Linear, non-ionic GBCAs like this compound are less stable than macrocyclic or ionic GBCAs, potentially leading to more gadolinium retention in the brain and thus more likely to cause side effects .
Safety and Hazards
Gadodiamide should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O8.Gd/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);/q;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHFFEYYPYZMNU-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26GdN5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019701 | |
Record name | Gadodiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, Freely soluble in methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform | |
Record name | GADODIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
MW 1071.15. Osmolality (37 °C, 0.5 molarity): 789 mOsM/kg water. Viscosity (cP): 2.0 (20 °C), 1.4 (37 °C); density at 20 °C: 1.13; logP (butanol/water): -2.1 /Gadodiamide injection/ | |
Record name | GADODIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
131410-48-5 | |
Record name | Gadodiamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131410-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gadodiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GADODIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84F6U3J2R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GADODIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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